
TAK-901-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A .
Synthesis Analysis
TAK-901-d3 is derived from a novel azacarboline kinase hinge-binder chemotype . It exhibits time-dependent, tight-binding inhibition of Aurora B . More detailed information about the synthesis process is not available in the retrieved sources.Chemical Reactions Analysis
TAK-901-d3 is a tight-binding inhibitor of Aurora B . It suppresses cellular histone H3 phosphorylation and induces polyploidy . More detailed information about the chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of TAK-901-d3 is 507.66 . More detailed information about the physical and chemical properties is not available in the retrieved sources.Scientific Research Applications
Treatment of Advanced Hematologic Malignancies
TAK-901-d3 has been used in a Phase 1 Dose Escalation Study for subjects with advanced hematologic malignancies . The purpose of this study was to determine the maximum tolerated dose (MTD) of TAK-901 in subjects with advanced hematological malignancies .
Treatment of Acute Myeloid Leukemia
TAK-901-d3 has been studied for its potential application in the treatment of Acute Myeloid Leukemia . This is a type of cancer that starts in the bone marrow and often quickly moves into the blood.
Treatment of Acute Lymphoblastic Leukemia
Another potential application of TAK-901-d3 is in the treatment of Acute Lymphoblastic Leukemia . This is a type of cancer that starts from white blood cells in the bone marrow.
Treatment of Chronic Myelogenous Leukemia
Chronic Myelogenous Leukemia, a type of cancer that starts in certain blood-forming cells of the bone marrow, is another area where TAK-901-d3 has potential therapeutic applications .
Treatment of Chronic Lymphocytic Leukemia
TAK-901-d3 has also been studied for its potential use in the treatment of Chronic Lymphocytic Leukemia , a type of cancer that starts from cells that become certain white blood cells in the bone marrow.
Treatment of Multiple Myeloma
Multiple Myeloma, a cancer that forms in a type of white blood cell called a plasma cell, is another potential application for TAK-901-d3 .
Inhibition of Aurora B Kinase
TAK-901-d3 is an investigational, multitargeted Aurora B kinase inhibitor . Aurora kinases are key mitotic cell-cycle regulators, ensuring an orderly and accurate execution of mitosis and cell division .
Treatment of Advanced Solid Tumors or Lymphoma
Lastly, TAK-901-d3 has been evaluated for its safety profile and the Maximum Tolerated Dose (MTD) in adult patients with advanced solid tumors or lymphoma .
Mechanism of Action
Target of Action
TAK-901-d3, a deuterium labeled form of TAK-901, is a multi-targeted inhibitor of Aurora kinases . The primary targets of TAK-901-d3 are Aurora kinase A and B . Aurora kinases play essential roles during mitosis and cell division, and their overexpression in cancer promotes genetic instability, malignant pathogenesis, and drug resistance .
Mode of Action
This interaction with Aurora B results in the suppression of cellular histone H3 phosphorylation and induction of polyploidy . In addition to Aurora B, TAK-901-d3 also potently inhibits a few other kinases in intact cells, including FLT3 and FGFR2 .
Biochemical Pathways
The inhibition of Aurora B by TAK-901-d3 affects the mitotic cell cycle. Aurora B is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Inhibition of Aurora B leads to abnormal chromosome alignment, silencing of the spindle checkpoint function, and induces the cells to exit mitosis without completion of cell division .
Result of Action
TAK-901-d3 inhibits cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . In rodent xenografts, TAK-901-d3 exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model . It also displays potent activity against several leukemia models .
Action Environment
It’s worth noting that the efficacy of tak-901-d3 may be influenced by the specific genetic and cellular context of different cancer types .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'TAK-901-d3' involves the incorporation of three deuterium atoms into the parent molecule 'TAK-901'. This can be achieved by selective deuteration of specific functional groups using deuterated reagents.", "Starting Materials": [ "TAK-901", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Selective deuteration of the aromatic ring in TAK-901 using deuterated reagents", "Reagents": "Deuterated benzene or deuterated toluene", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 2": "Selective deuteration of the aliphatic side chain in TAK-901 using deuterated reagents", "Reagents": "Deuterated alkyl halide or deuterated alkyl lithium reagent", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 3": "Selective deuteration of the amide functional group in TAK-901 using deuterated reagents", "Reagents": "Deuterated amine or deuterated ammonia", "Conditions": "Heating under reflux in the presence of a deuterium source such as deuterium gas or sodium deuteride", "Yield": "High yield of deuterated TAK-901" }, { "Step 4": "Purification and isolation of the deuterated TAK-901", "Reagents": "Solvents such as dichloromethane or ethyl acetate", "Conditions": "Extraction and chromatography", "Yield": "Pure deuterated TAK-901" }, { "Step 5": "Conversion of deuterated TAK-901 to TAK-901-d3", "Reagents": "Deuterated acetic anhydride and deuterated pyridine", "Conditions": "Heating under reflux", "Yield": "High yield of TAK-901-d3" } ] } | |
CAS RN |
1346603-28-8 |
Product Name |
TAK-901-d3 |
Molecular Formula |
C28H32N4O3S |
Molecular Weight |
507.667 |
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)/i4D3 |
InChI Key |
WKDACQVEJIVHMZ-GKOSEXJESA-N |
SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=CC(=CN=C4N3)C)C)C(=O)NC5CCN(CC5)C |
synonyms |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



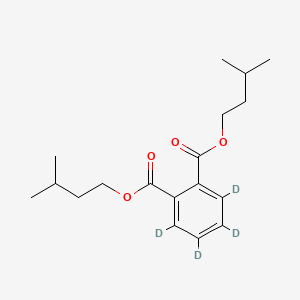
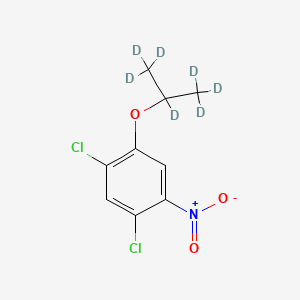
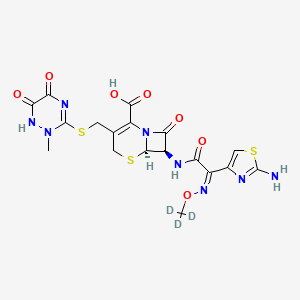
![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

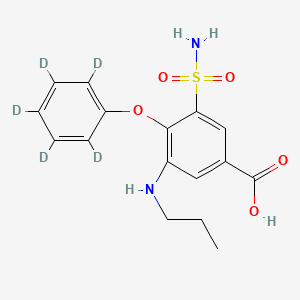
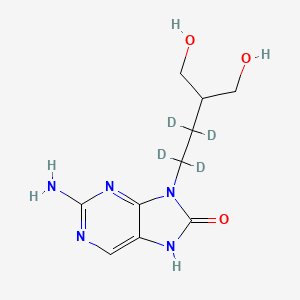
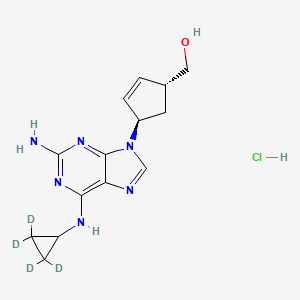
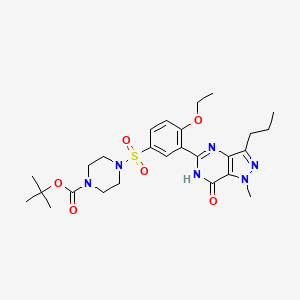
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)